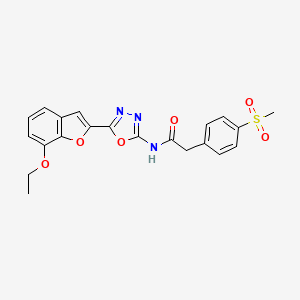
N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H19N3O6S and its molecular weight is 441.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H15N3O4S, with a molecular weight of 369.4 g/mol. The compound features a benzofuran moiety and an oxadiazole ring, which are significant for its biological activity.
Synthesis
The synthesis of oxadiazole derivatives has been well-documented. A study synthesized various 1,3,4-oxadiazole derivatives and evaluated their anticancer properties. The oxadiazole ring was identified as crucial for binding to target proteins, enhancing the compound's efficacy in cancer treatment .
Anticancer Properties
Research indicates that compounds containing the oxadiazole structure exhibit notable anticancer activity. Specifically, derivatives similar to this compound have shown promising results against various cancer cell lines:
- A549 (lung cancer) : Compounds tested exhibited IC50 values ranging from 1.59 to 7.48 μM, indicating significant cytotoxicity. Notably, some derivatives demonstrated selective toxicity towards cancer cells while sparing normal cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4h | A549 | <0.14 |
| 4f | A549 | 1.59 |
| 4g | C6 | 8.16 |
The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells through the activation of caspases. For instance, one study reported that certain derivatives activated caspase-3 in treated A549 cells, leading to increased apoptosis .
Table summarizing caspase activation:
| Compound | % Positive Caspase Activation |
|---|---|
| Control | 0.8 |
| 4f | 3.4 |
| Cisplatin | 11.3 |
Other Biological Activities
Beyond anticancer effects, benzofuran derivatives have shown potential in various other biological activities:
- Antioxidant Activity : Compounds similar to this compound have demonstrated antioxidant properties which are critical in preventing oxidative stress-related damage.
- Antibacterial and Antiviral Effects : Some studies have indicated that benzofuran compounds possess antibacterial and antiviral activities as well.
Case Studies
Several case studies have highlighted the efficacy of oxadiazole derivatives:
- Study on Lung Cancer Cells : A derivative exhibited an IC50 value of <0.14 μM against A549 cells, suggesting high potency .
- Caspase Activation Study : Another study measured the activation levels of caspase enzymes post-treatment with various compounds, showing significant differences compared to control groups .
Propriétés
IUPAC Name |
N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O6S/c1-3-28-16-6-4-5-14-12-17(29-19(14)16)20-23-24-21(30-20)22-18(25)11-13-7-9-15(10-8-13)31(2,26)27/h4-10,12H,3,11H2,1-2H3,(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBJKPOGNICJFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)CC4=CC=C(C=C4)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














